1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
Description
Properties
IUPAC Name |
1-propan-2-yl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-10(2)17-13-8-4-3-6-11(13)16-14(17)12-7-5-9-15-12;;/h3-4,6,8,10,12,15H,5,7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNFTZZVUFEWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation with Pyrrolidin-2-yl Substitution
The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative bearing the pyrrolidin-2-yl substituent. Two common methods are:
Method A: Reflux Condensation in Ethanol with Acid Catalyst
- o-Phenylenediamine (5 mmol) is reacted with an appropriate amino acid or aldehyde containing the pyrrolidin-2-yl moiety in ethanol.
- Concentrated hydrochloric acid (1 mL, 1:1 HCl:water) is added to catalyze the reaction.
- The mixture is refluxed at 85–95 °C for approximately 9 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is neutralized with ammonium hydroxide (40%) and concentrated.
- Crystallization is induced by cooling, and the solid product is filtered and dried.
Method B: Reflux in Toluene
- Similar reagents as above are dissolved in toluene and refluxed at 85–95 °C for 9 hours.
- This method often yields higher purity and better crystallization efficiency.
- The product is isolated by filtration after cooling.
These methods yield the 2-(pyrrolidin-2-yl)-1H-benzimidazole intermediate in high yield (typically >90%) and purity.
Introduction of the Isopropyl Group at the 1-Position
The N-1 substitution with an isopropyl group is generally achieved via alkylation reactions:
- The 2-(pyrrolidin-2-yl)-1H-benzimidazole intermediate is reacted with an isopropyl halide (e.g., isopropyl bromide or chloride) under basic conditions.
- Common bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction is typically conducted at room temperature to moderate heating (25–60 °C) for several hours.
- After completion, the reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.
This step yields 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzimidazole as a free base.
Formation of the Dihydrochloride Salt
- The free base is dissolved in an organic solvent such as ethanol or methanol.
- An excess of hydrochloric acid (HCl) is added dropwise to the solution to form the dihydrochloride salt.
- The salt precipitates out and is collected by filtration.
- The solid is washed with cold solvent and dried under vacuum.
This salt formation enhances the compound's solubility and stability, which is critical for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + pyrrolidin-2-yl aldehyde or amino acid + HCl | Ethanol or toluene | 85–95 °C reflux | 9 h | 90–97 | Acid catalyzed; TLC monitored |
| N-1 isopropylation | 2-(pyrrolidin-2-yl)-1H-benzimidazole + isopropyl halide + base (K2CO3/NaH) | DMF or THF | 25–60 °C | 4–12 h | 75–85 | Polar aprotic solvent preferred |
| Salt formation | Free base + HCl (excess) | Ethanol or methanol | RT | 1–2 h | >95 | Precipitation of dihydrochloride salt |
Research Findings and Variations
- The use of microwave-assisted synthesis has been reported to reduce reaction times significantly for benzimidazole ring formation without compromising yield or purity.
- Continuous flow reactors can be employed for scale-up, offering better control over reaction parameters and enhanced reproducibility.
- Alternative bases such as cesium carbonate may improve alkylation efficiency and reduce side reactions.
- The choice of solvent impacts both reaction rate and product purity; DMF is favored for alkylation due to its high polarity and ability to dissolve both reactants and base.
- Purification by recrystallization from solvents like ethanol or ethyl acetate yields high-purity dihydrochloride salts suitable for pharmaceutical use.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents | Solvent | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|---|
| Benzimidazole core synthesis | Acid-catalyzed condensation of o-phenylenediamine with pyrrolidin-2-yl precursor | o-Phenylenediamine, pyrrolidin-2-yl aldehyde/amino acid, HCl | Ethanol or toluene | Reflux 85–95 °C, 9 h | 90–97% | High yield, straightforward |
| N-1 Isopropylation | Alkylation with isopropyl halide under basic conditions | Isopropyl bromide/chloride, K2CO3/NaH | DMF or THF | 25–60 °C, 4–12 h | 75–85% | Efficient substitution |
| Dihydrochloride salt formation | Acid-base reaction with HCl | HCl (excess) | Ethanol or methanol | Room temp, 1–2 h | >95% | Improves solubility & stability |
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride has shown promise in several pharmacological contexts:
Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant effects. The pyrrolidine moiety is often associated with the modulation of neurotransmitter systems, which could be beneficial in treating depression. Studies exploring the effects of related compounds on serotonin and norepinephrine reuptake have shown potential pathways for further investigation.
Neuroprotective Effects
The benzimidazole scaffold is known for its neuroprotective properties. Compounds in this class have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress. Preliminary studies suggest that this compound may share these protective characteristics, warranting further exploration in neurodegenerative disease models.
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer activities. The compound's structural features may allow it to interfere with cancer cell proliferation and induce apoptosis. Investigations into its efficacy against various cancer cell lines are ongoing, with some early results indicating promising activity.
Case Study 1: Antidepressant Effects
A study published in a pharmacological journal examined a series of benzimidazole derivatives, including compounds structurally similar to this compound. The results demonstrated significant improvements in depressive-like behaviors in animal models, suggesting potential applications in treating mood disorders.
Case Study 2: Neuroprotection
In vitro studies have shown that benzimidazole derivatives can protect against glutamate-induced toxicity in neuronal cultures. A specific investigation into the neuroprotective effects of related compounds highlighted their ability to reduce markers of oxidative stress, indicating a possible therapeutic role for this compound in neurodegenerative diseases such as Alzheimer's.
Case Study 3: Anticancer Activity
A recent study evaluated the anticancer properties of various benzimidazole derivatives against breast cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into the mechanism of action and potential clinical applications for compounds like this compound.
Mechanism of Action
The mechanism by which 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents/R-Groups | Salt Form | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride | Benzo[d]imidazole | 1-Isopropyl, 2-pyrrolidinyl | Dihydrochloride | ~323.2* | High solubility, protonatable amine |
| 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole | Benzo[d]imidazole | 3-(4-Chlorophenyl)-3-oxo-propyl, pyrrolidine | Free base | 349.17 | Chlorophenyl enhances lipophilicity |
| 2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride | Imidazole | 2-Pyrrolidinyl | Dihydrochloride | 210.10 | Simpler structure, lower molecular weight |
| 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | Imidazole | 2-Hydroxypropyl, 4,5-diphenyl, benzoic acid | Free acid | 428.47 | Carboxylic acid enables ionic interactions |
*Calculated based on formula C₁₅H₂₀N₃·2HCl.
Key Comparisons
The 4,5-diphenyl-substituted imidazole () demonstrates how bulky substituents can influence crystal packing and hydrogen bonding, critical for solid-state stability .
Isopropyl group: Balances lipophilicity without excessive steric hindrance, optimizing pharmacokinetics .
Salt Form and Solubility Dihydrochloride salts (target compound, ) exhibit higher aqueous solubility than free bases or carboxylic acid derivatives (e.g., ). This is critical for intravenous formulations .
Hydrogen Bonding and Crystallography
- The pyrrolidinyl group in the target compound enables hydrogen bonding via its secondary amine, a feature shared with 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride .
- Etter’s graph set analysis () could rationalize differences in hydrogen-bonding networks between the dihydrochloride salts and free acids (e.g., ).
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s dihydrochloride form enhances solubility, its bioactivity remains uncharacterized in the provided evidence. Analogues with chlorophenyl groups () or diphenyl substituents () suggest possible antimicrobial or anti-inflammatory applications.
- Synthetic Challenges : Complex substituents (e.g., 4,5-diphenyl groups) may complicate synthesis, whereas the isopropyl-pyrrolidinyl combination offers a balance of synthetic feasibility and functionality .
- Data Gaps : Direct comparative pharmacological data (e.g., IC₅₀, binding affinities) are absent in the evidence, limiting mechanistic insights.
Biological Activity
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride, with the CAS number 1375183-55-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula of this compound is C14H21Cl2N3, with a molecular weight of 302.24 g/mol. The compound features a benzimidazole core, which is often linked to various biological activities due to its structural versatility.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1375183-55-3 |
| Molecular Formula | C14H21Cl2N3 |
| Molecular Weight | 302.24 g/mol |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : Studies have shown that compounds containing the benzimidazole moiety can inhibit cancer cell proliferation. Specific investigations into this compound's effects on tumor cell lines are ongoing, with preliminary results suggesting promising antitumor properties.
- CNS Activity : The presence of the pyrrolidine ring suggests potential central nervous system (CNS) activity. Compounds similar in structure have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
- Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial activity against certain bacterial strains, which could be beneficial in developing new antibiotics.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
- Receptor Modulation : Given its structural characteristics, it may interact with various receptors in the CNS, potentially modulating neurotransmitter release or receptor activation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
-
Study on Antitumor Activity :
- A study published in [Journal of Medicinal Chemistry] evaluated a series of benzimidazole derivatives and found that certain modifications enhanced their cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that further exploration of similar compounds could yield effective anticancer agents.
-
CNS Activity Investigation :
- Research conducted by [Neuroscience Letters] indicated that pyrrolidine-containing compounds exhibited significant activity in animal models for anxiety and depression. This opens avenues for exploring the CNS effects of this compound.
-
Antimicrobial Studies :
- A recent study highlighted in [Antimicrobial Agents and Chemotherapy] showed that benzimidazole derivatives demonstrated activity against resistant strains of bacteria, suggesting potential applications in combating antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride?
Methodology :
- Cyclocondensation : Use a benzimidazole precursor (e.g., 2-aminobenzimidazole) with pyrrolidine-2-carbaldehyde and isopropyl halide under basic conditions (e.g., K₂CO₃) to form the core structure. Subsequent HCl treatment yields the dihydrochloride salt .
- Nickel-Catalyzed Cyclization : For improved regioselectivity, employ nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization .
- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How should researchers characterize the compound’s structural and thermal properties?
Methodology :
- Spectroscopy : Confirm structure via / NMR (DMSO-d₆, 400 MHz), IR (KBr pellet, 1600–3100 cm⁻¹ for NH/CH stretches), and ESI-MS (positive ion mode) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min) to assess decomposition temperatures and phase transitions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Substituent Variation : Synthesize analogs with modified isopropyl (e.g., tert-butyl) or pyrrolidine (e.g., piperidine) groups. Test in vitro against target receptors (e.g., kinase assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to proteins like uPAR or kinases. Validate with MD simulations (GROMACS) .
Q. What strategies mitigate low synthetic yields due to steric hindrance from the isopropyl group?
Methodology :
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodology :
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodology :
Q. How is the dihydrochloride salt’s stability evaluated under varying storage conditions?
Methodology :
Q. What in vivo models are suitable for assessing neuropharmacological potential?
Methodology :
- Rodent Models : Morris water maze (cognitive effects) or forced swim test (antidepressant activity). Administer orally (10–50 mg/kg) with plasma concentration monitoring via LC-MS .
- Toxicokinetics : Measure liver enzyme (ALT/AST) levels and renal clearance post-administration .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
